molecular formula C6H8N2O3S B2966442 Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate CAS No. 2138513-04-7

Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate

Cat. No.: B2966442
CAS No.: 2138513-04-7
M. Wt: 188.2
InChI Key: UQTAUETVIPEJEV-UHFFFAOYSA-N
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Description

Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-ol with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes. The thiadiazole ring can interact with proteins and nucleic acids, leading to the disruption of their normal functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate stands out due to its unique ester functional group, which can be easily modified to create a variety of derivatives. This versatility makes it a valuable compound for the development of new pharmaceuticals and agrochemicals .

Properties

IUPAC Name

methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-4-7-6(12-8-4)11-3-5(9)10-2/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTAUETVIPEJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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